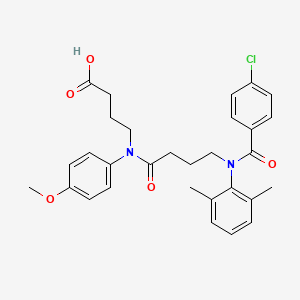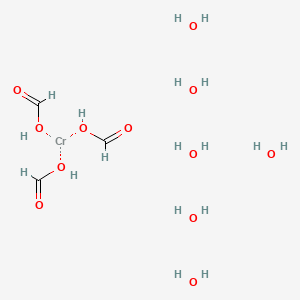
Hexacosane, 9-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Octylhexacosane: is a long-chain hydrocarbon with the molecular formula C₃₄H₇₀ . It is also known by its IUPAC name, 9-n-Octylhexacosane . This compound is part of the alkane family, characterized by its saturated carbon chain, which means it contains only single bonds between carbon atoms. It is a relatively large molecule with a molecular weight of 478.9196 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Octylhexacosane typically involves the coupling of smaller hydrocarbon fragments. One common method is the Friedel-Crafts alkylation , where an octyl group is introduced to a hexacosane backbone. This reaction requires a catalyst, often aluminum chloride (AlCl₃) , and is carried out under anhydrous conditions to prevent the catalyst from deactivating .
Industrial Production Methods: Industrial production of 9-Octylhexacosane may involve hydrocracking and hydroisomerization processes. These methods break down larger hydrocarbons into smaller fragments and then reassemble them into the desired structure. The process is typically carried out in the presence of hydrogen gas and a catalyst, such as platinum or palladium , at high temperatures and pressures .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9-Octylhexacosane can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include and .
Reduction: Although less common, reduction reactions can convert 9-Octylhexacosane into smaller hydrocarbons. This process often requires a strong reducing agent like .
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Octylhexacosane is used as a reference standard in analytical chemistry for the calibration of instruments like gas chromatographs. Its well-defined structure and properties make it ideal for this purpose .
Biology and Medicine: In biological research, 9-Octylhexacosane can be used as a model compound to study the behavior of long-chain hydrocarbons in biological systems. It helps in understanding the interactions between hydrocarbons and biological membranes .
Industry: This compound finds applications in the lubricant industry due to its high molecular weight and stability. It is used as a base oil in the formulation of high-performance lubricants .
Wirkmechanismus
The mechanism of action of 9-Octylhexacosane primarily involves hydrophobic interactions . Due to its long hydrocarbon chain, it can interact with other hydrophobic molecules, making it useful in applications like lubrication and membrane studies . The molecular targets are typically other hydrocarbons or hydrophobic regions of biological molecules .
Vergleich Mit ähnlichen Verbindungen
- Hexacosane (C₂₆H₅₄)
- Octacosane (C₂₈H₅₈)
- Nonacosane (C₂₉H₆₀)
Uniqueness: Compared to these similar compounds, 9-Octylhexacosane has a unique octyl side chain attached to the hexacosane backbone. This structural feature imparts different physical and chemical properties, such as a higher molecular weight and altered hydrophobic interactions .
Eigenschaften
CAS-Nummer |
55429-83-9 |
|---|---|
Molekularformel |
C34H70 |
Molekulargewicht |
478.9 g/mol |
IUPAC-Name |
9-octylhexacosane |
InChI |
InChI=1S/C34H70/c1-4-7-10-13-16-17-18-19-20-21-22-23-24-27-30-33-34(31-28-25-14-11-8-5-2)32-29-26-15-12-9-6-3/h34H,4-33H2,1-3H3 |
InChI-Schlüssel |
CDTWRIBBCOMBSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(CCCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)



![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)


![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)

![[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)



